2-furyl-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone
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Overview
Description
(4-(1H-Indole-2-carbonyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a combination of indole, piperazine, and furan moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-Indole-2-carbonyl)piperazin-1-yl)(furan-2-yl)methanone typically involves the condensation of 1H-indole-2-carboxylic acid with piperazine derivatives and furan-2-ylmethanamine. The reaction is often carried out under microwave irradiation to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions, with careful control of temperature and reaction time to ensure consistency and quality of the final product. The use of microwave irradiation in industrial processes can significantly reduce reaction times and improve efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan moieties.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions are common at the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Products include indole-2-carboxylic acid derivatives.
Reduction: Products include alcohol derivatives of the original compound.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
- (4-(1H-Indole-2-carbonyl)piperazin-1-yl)(thiophen-2-yl)methanone
- (4-(1H-Indole-2-carbonyl)piperazin-1-yl)(pyridin-2-yl)methanone
Uniqueness:
Properties
Molecular Formula |
C18H17N3O3 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
furan-2-yl-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H17N3O3/c22-17(15-12-13-4-1-2-5-14(13)19-15)20-7-9-21(10-8-20)18(23)16-6-3-11-24-16/h1-6,11-12,19H,7-10H2 |
InChI Key |
FQBANVWJZPKHDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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